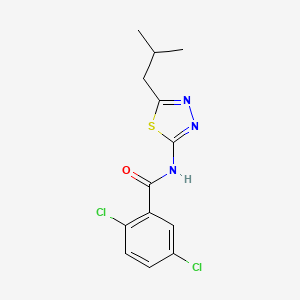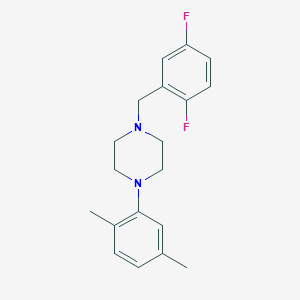
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone is a chemical compound that belongs to the family of aryl ketones. It is also known as Bis(2-methoxyphenyl)(p-tolyl)methanone or Bis(2-methoxyphenyl)-p-tolylmethanone. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone varies depending on its application. In medicine, it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In agriculture, it inhibits the growth of weeds by interfering with their metabolic pathways, such as photosynthesis and respiration. In industry, it enhances the mechanical properties of polymers by improving their thermal stability and tensile strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone vary depending on its application. In medicine, it reduces inflammation and induces apoptosis in cancer cells. In agriculture, it inhibits the growth of weeds. In industry, it enhances the mechanical properties of polymers.
実験室実験の利点と制限
The advantages of using 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone in lab experiments include its potential as a multi-purpose compound, its relatively easy synthesis method, and its availability. The limitations include the need for further research to determine its safety and efficacy, as well as the potential for environmental toxicity if used as an herbicide.
将来の方向性
There are several potential future directions for research on 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone. These include:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
2. Studying its potential as a natural product-based herbicide, which could be more environmentally friendly than synthetic herbicides.
3. Developing new synthesis methods to increase the yield of the product and reduce the use of hazardous reagents.
4. Investigating its potential as a polymer additive for other applications, such as coatings and adhesives.
5. Studying its potential as a lead compound for the development of new drugs and herbicides with improved efficacy and safety.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone is a versatile compound with potential applications in medicine, agriculture, and industry. Its synthesis method is relatively simple, and it has been studied for its potential as an anti-inflammatory and anti-cancer agent, herbicide, and polymer additive. Further research is needed to determine its safety and efficacy for these applications and to explore new potential applications.
合成法
The synthesis of 2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone involves the reaction of 2-methoxyphenol, p-tolylmagnesium bromide, and 4-methylbenzoyl chloride in the presence of a catalyst such as copper iodide or palladium chloride. The reaction takes place in anhydrous ether or tetrahydrofuran as a solvent. The yield of the product can be increased by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratio.
科学的研究の応用
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been studied for its potential as an anti-cancer agent, as it induces apoptosis in cancer cells by activating the caspase pathway. In agriculture, it has been investigated as a potential herbicide, as it inhibits the growth of weeds by interfering with their metabolic pathways. In industry, it has been studied for its potential as a polymer additive, as it enhances the mechanical properties of polymers.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-7-9-13(10-8-12)14(17)11-19-16-6-4-3-5-15(16)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPLWVHPNFSLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(4-methylphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5788364.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-2,3-diphenylacrylamide](/img/structure/B5788372.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B5788387.png)



![5-benzyl-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788416.png)

